Cas no 2680769-12-2 (3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid)

3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated benzoic acid derivative featuring both difluoro and trifluoroacetamido functional groups. This compound is valued for its unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which is advantageous in drug design. The trifluoroacetamido group further contributes to its reactivity, enabling selective modifications. Its benzoic acid core allows for straightforward derivatization, facilitating its use in coupling reactions or as a building block for more complex structures. This compound is particularly useful in the development of fluorinated active ingredients.
3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid structure
2680769-12-2 structure
Product name:3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
CAS No:2680769-12-2
MF:C9H4F5NO3
MW:269.124979972839
CID:5648581
PubChem ID:165936929

3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
    • EN300-28282950
    • 2680769-12-2
    • 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
    • Inchi: 1S/C9H4F5NO3/c10-4-1-3(7(16)17)2-5(11)6(4)15-8(18)9(12,13)14/h1-2H,(H,15,18)(H,16,17)
    • InChI Key: JPYGRVLGHGWHHY-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)O)C=C(C=1NC(C(F)(F)F)=O)F

Computed Properties

  • Exact Mass: 269.01113380g/mol
  • Monoisotopic Mass: 269.01113380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 1.9

3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28282950-0.1g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28282950-0.25g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28282950-0.05g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28282950-5.0g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28282950-10.0g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28282950-1.0g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28282950-2.5g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28282950-1g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2
1g
$541.0 2023-09-09
Enamine
EN300-28282950-5g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2
5g
$1572.0 2023-09-09
Enamine
EN300-28282950-0.5g
3,5-difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
2680769-12-2 95.0%
0.5g
$520.0 2025-03-19

Additional information on 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

Introduction to 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680769-12-2)

3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680769-12-2, is a fluorinated benzoic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various biological and chemical applications.

The structural framework of 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid incorporates fluorine atoms at the 3rd and 5th positions of the benzene ring, which are known to enhance the metabolic stability and binding affinity of the molecule. Additionally, the presence of a 2,2,2-trifluoroacetamide group at the 4th position introduces a polar moiety that can interact favorably with biological targets. These structural features make this compound an attractive scaffold for drug discovery and development.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. Studies have demonstrated that fluorine atoms can influence the electronic properties of molecules, leading to improved pharmacokinetic profiles. For instance, the introduction of fluorine at specific positions in a benzoic acid derivative can enhance its solubility and bioavailability while reducing susceptibility to metabolic degradation.

One of the most compelling aspects of 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is its potential application in the development of novel therapeutic agents. Researchers have explored its utility in designing compounds that target various diseases, including inflammatory disorders and infectious diseases. The fluorinated benzoic acid core provides a rigid scaffold that can be further modified to achieve specific biological activities. For example, derivatives of this compound have shown promise in inhibiting key enzymes involved in inflammation pathways.

The 2,2,2-trifluoroacetamide group in the molecule contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic regions of biological targets. This property is particularly advantageous in drug design, as it enables the compound to penetrate cellular membranes more effectively. Additionally, the amide functionality can participate in hydrogen bonding interactions, which are crucial for maintaining stable binding to biological receptors.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of fluorinated benzoic acid derivatives like 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid. Molecular modeling studies have revealed that subtle modifications in the structure can significantly alter its biological activity. These insights have guided researchers in developing more potent and selective drug candidates.

In clinical research settings, 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid has been investigated for its potential role in modulating immune responses. Fluorinated compounds have shown remarkable efficacy in suppressing inflammatory cytokines and enhancing antibody production. Preliminary studies suggest that this compound may serve as a lead molecule for developing immunomodulatory therapies.

The synthesis of 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as fluorous chemistry have been particularly useful in facilitating the introduction of fluorine atoms into complex molecular frameworks.

The pharmacological profile of 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid has been further elucidated through preclinical studies. These investigations have highlighted its potential as an anti-inflammatory agent by demonstrating its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of fluorine atoms enhances its binding affinity to these enzymes compared to non-fluorinated analogs.

Future research directions for 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid include exploring its role in treating neurodegenerative diseases. Preliminary data suggest that fluorinated benzoic acids may interact with neurotransmitter receptors involved in conditions such as Alzheimer's disease and Parkinson's disease. Further studies are warranted to validate these findings and establish therapeutic efficacy.

The industrial significance of 3,5-Difluoro-4-(2,2,2-trifluoroacetamido)benzoic acid extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing derivatives of this compound for commercial applications. The unique structural features and demonstrated biological activity make it a valuable asset in drug discovery pipelines.

In conclusion,3 ,5 -D if luor o -4 -( 22 ,22 ,22 -tr if lu ro ace tam ido )be nz o ic ac id ( CAS No .2680769 -12 - 25 ) represents a significant advancement in medicinal chemistry due to its innovative structure and multifaceted biological activities . Its potential applications span across multiple therapeutic areas , making it a cornerstone compound for future drug development . As research continues , we can expect further insights into its mechanisms of action and novel therapeutic uses . p >

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